molecular formula C5H7NOS B14751420 2-Oxobutyl thiocyanate CAS No. 3028-74-8

2-Oxobutyl thiocyanate

Cat. No.: B14751420
CAS No.: 3028-74-8
M. Wt: 129.18 g/mol
InChI Key: AHYYPNLJUCFULZ-UHFFFAOYSA-N
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Description

2-Oxobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The compound consists of a butyl group with a ketone (2-oxo) and a thiocyanate group attached to it. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxobutyl thiocyanate can be synthesized through various methods, including nucleophilic substitution, electrophilic substitution, and free radical reactions. One common method involves the reaction of 2-oxobutyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetonitrile . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxobutyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxobutyl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxobutyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt cellular processes, leading to antibacterial or antifungal effects. Additionally, the compound’s ability to form reactive sulfur species contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Isothiocyanates: Compounds with a similar structure but with an isothiocyanate group instead of a thiocyanate group.

    Thiocyanates: Other alkyl or aryl thiocyanates with different substituents on the carbon chain.

Uniqueness

2-Oxobutyl thiocyanate is unique due to the presence of both a ketone and a thiocyanate group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

3028-74-8

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-oxobutyl thiocyanate

InChI

InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2-3H2,1H3

InChI Key

AHYYPNLJUCFULZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC#N

Origin of Product

United States

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